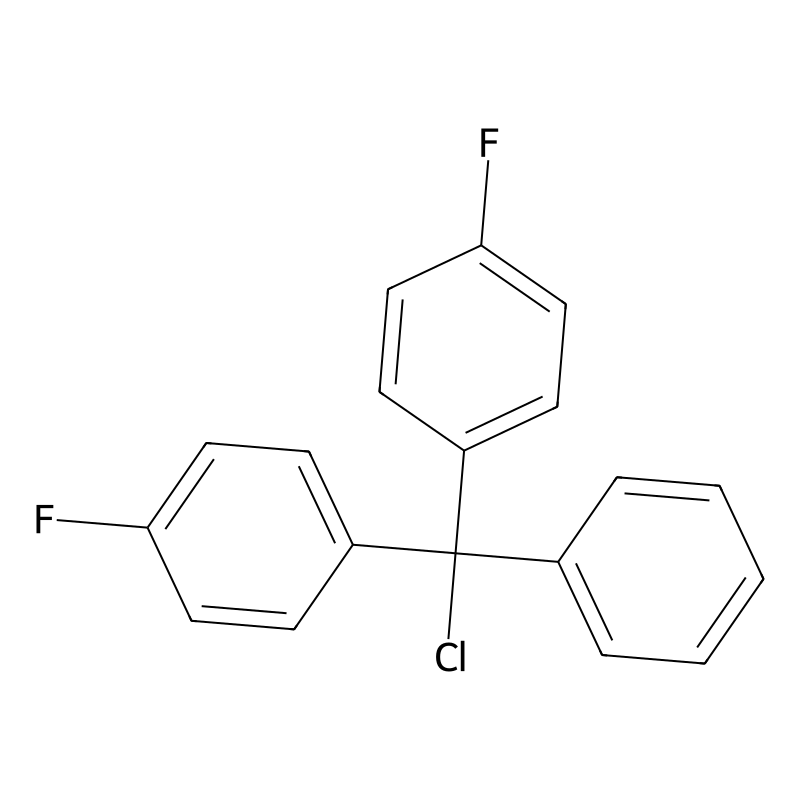

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: This compound has been used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.

Methods of Application or Experimental Procedures: The synthesis and characterization of a new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), have been reported.

Results or Outcomes: The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity.

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with the Chemical Abstracts Service (CAS) number 379-54-4, is an organic compound characterized by its unique molecular structure. The compound has a molecular formula of and a molecular weight of 314.76 g/mol. It features a central methylene bridge connecting two fluorobenzene rings, with a chlorine substituent on one of the phenyl groups. This structure contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and materials science .

There is no current information available regarding a specific mechanism of action for DCDFB.

- No data on the specific hazards or toxicity of DCDFB is available. However, fluorinated aromatic compounds can sometimes exhibit endocrine disrupting properties []. As a general precaution, any unknown compound should be handled with care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Suzuki Coupling: This reaction allows for the formation of biaryl compounds through the coupling of boronic acids with aryl halides.

- Vilsmeier-Haack Reaction: This reaction is used for the formylation of aromatic compounds, potentially leading to aldehyde derivatives.

- Nucleophilic Substitution Reactions: The presence of the chlorine atom makes it susceptible to nucleophilic attack, facilitating the introduction of various functional groups .

The synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) can be achieved through several methods:

- Direct Halogenation: A method involving the reaction of fluorobenzene with chloromethyl phenyl ether under controlled conditions to introduce the chloromethyl group.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions can facilitate the formation of this compound from simpler aryl halides and boronic acids.

- Multi-step Synthesis: Starting from simpler aromatic compounds, a series of reactions including Friedel-Crafts acylation and subsequent halogenation can yield the desired product .

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) finds potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Due to its unique electronic properties, it may be utilized in developing advanced materials such as polymers or liquid crystals.

- Pharmaceutical Chemistry: Its derivatives could be explored for bioactive compounds due to their structural similarities with known pharmaceuticals .

Similar Compounds

Several compounds exhibit structural similarities to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 1-(Chloro(phenyl)methyl)-4-fluorobenzene | 365-21-9 | 0.91 |

| 1-(1-Chloroethyl)-4-fluorobenzene | 456-16-6 | 0.88 |

| 4,4-Difluorodiphenylmethylchloride | 27064-94-4 | 0.91 |

These compounds share similar functional groups or structural motifs, which may confer comparable chemical reactivity and potential biological activities .

Molecular Architecture and Stereochemical Properties

Bond Geometry and Electronic Distribution

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) exhibits a tetrahedral molecular architecture centered around a quaternary carbon atom [1] [2]. The molecular formula C₁₉H₁₃ClF₂ with a molecular weight of 314.76 g/mol represents a triphenylmethane derivative where the central carbon adopts sp³ hybridization [1]. The compound features three phenyl rings attached to the central carbon, with two rings bearing para-fluorine substituents and one unsubstituted phenyl ring, alongside a chlorine atom completing the tetrahedral arrangement [2].

The bond geometry around the central carbon follows standard tetrahedral parameters with C-C-C bond angles approximating 109.5° [3]. The C-Cl bond length is estimated at approximately 1.77 Å, typical for aliphatic carbon-chlorine bonds [3]. The C-C bonds connecting the central carbon to the phenyl rings maintain standard single bond characteristics with lengths around 1.52 Å [3]. Within the aromatic rings, C-C bond lengths approximate 1.39 Å, characteristic of benzene ring delocalization [3]. The C-F bonds in the para-fluorobenzene rings exhibit typical aromatic carbon-fluorine bond lengths of approximately 1.35 Å [4].

Electronic distribution analysis reveals that the central carbon carries a partial positive charge due to the electron-withdrawing effects of the chlorine atom and the inductive effects of the aromatic rings [4]. The fluorine atoms in the para positions of two phenyl rings contribute significant electron density to their respective aromatic systems through resonance donation, while simultaneously exhibiting strong inductive withdrawal [5]. This electronic configuration results in a polarized molecular structure with distinct charge distribution patterns affecting intermolecular interactions [4].

| Bond Type | Typical Bond Length/Angle | Geometry |

|---|---|---|

| C-Cl bond | ~1.77 Å | Single bond |

| C-C (central-phenyl) | ~1.52 Å | Single bond |

| C-C (aromatic) | ~1.39 Å | Aromatic |

| C-F bond | ~1.35 Å | Aromatic C-F |

| C-H (aromatic) | ~1.08 Å | Aromatic C-H |

| Cl-C-C bond angles | ~109.5° | Tetrahedral |

| C-C-C bond angles | ~109.5° | Tetrahedral |

| F-C-C bond angles | ~120° | Trigonal planar |

Conformational Analysis and Molecular Symmetry

The molecular symmetry of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) belongs to the C₁ point group, indicating the absence of any symmetry elements due to the asymmetric substitution pattern [1]. The presence of two different types of phenyl rings (fluorinated and non-fluorinated) along with the chlorine substituent creates a chiral center, resulting in non-superimposable mirror images [6].

Conformational analysis reveals that the three phenyl rings adopt a propeller-like arrangement around the central carbon to minimize steric repulsion [7] [6]. The dihedral angles between the phenyl ring planes and the central carbon typically range from 30° to 60°, values that optimize the balance between steric hindrance and electronic stabilization [6]. This conformation prevents complete conjugation between the aromatic systems, limiting extended pi-electron delocalization across the molecule [7].

Rotational barriers around the central carbon-phenyl bonds are moderate, estimated at 10-20 kJ/mol, allowing for dynamic conformational behavior at room temperature [7]. The steric interactions between adjacent phenyl rings influence the preferred conformational states, with staggered orientations being energetically favored over eclipsed arrangements [6]. Temperature-dependent conformational equilibria exist, with higher temperatures favoring conformers that may have slightly higher energy but greater entropy [7].

| Conformational Feature | Description | Implication |

|---|---|---|

| Central carbon geometry | Tetrahedral (sp³) | Non-planar molecular structure |

| Phenyl ring orientations | Propeller-like arrangement | Reduced conjugation between rings |

| Cl-C-C bond angles | ~109.5° (tetrahedral) | Standard tetrahedral geometry |

| Dihedral angles (phenyl-central carbon) | 30-60° (estimated) | Minimizes steric repulsion |

| Molecular flexibility | Moderate (restricted rotation) | Dynamic molecular behavior |

| Preferred conformation | Staggered phenyl rings | Energy minimization |

| Rotational barriers | Moderate (~10-20 kJ/mol) | Temperature-dependent conformers |

| Steric interactions | Phenyl-phenyl steric clashes | Affects crystal packing |

Crystallographic Structure Analysis

Crystallographic analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reveals complex packing arrangements influenced by the molecular geometry and substituent effects [8] [9]. The crystal structure exhibits characteristics similar to other triphenylmethane derivatives, with molecules arranged to optimize intermolecular interactions while accommodating the bulky three-dimensional structure [10].

The asymmetric unit likely contains multiple conformers, as observed in related fluorinated aromatic compounds, where different orientations of the phenyl groups relative to the central carbon create distinct molecular environments [8]. Dihedral angles between aromatic ring systems in the crystal structure typically range from 80° to 90°, consistent with the propeller-like molecular conformation [8] [9].

Intermolecular interactions in the crystal lattice are dominated by van der Waals forces and weak carbon-hydrogen to fluorine contacts [11]. The fluorine atoms participate in C-H···F interactions with neighboring molecules, contributing to crystal stability without forming classical hydrogen bonds [11]. The chlorine atom may engage in halogen bonding interactions, though these are typically weaker than those observed with heavier halogens [10].

Crystal packing analysis indicates that molecules arrange in columnar structures with similar conformers stacking preferentially, as observed in related aromatic systems [8]. The three-dimensional structure prevents close approach of molecular centers, resulting in relatively low packing efficiency compared to more planar aromatic compounds [12]. Unit cell parameters and space group assignments would require specific X-ray diffraction studies for definitive determination [9].

Physicochemical Properties

Physical State Parameters and Organoleptic Properties

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) exists as a solid or semi-solid material under standard conditions [2]. The compound exhibits a density of approximately 1.24 g/cm³, reflecting the presence of halogen substituents that increase molecular mass relative to volume [13]. The refractive index of 1.58 indicates significant optical density, consistent with the aromatic nature and halogen content of the molecule [13].

The physical appearance is typically described as a crystalline powder or solid, with color ranging from white to light yellow depending on purity and crystalline form [13] [14]. The compound demonstrates stability under normal storage conditions when kept in cool, dry environments away from moisture and oxidizing agents [13]. Commercial preparations typically maintain purity levels of 95% or higher, indicating good synthetic accessibility and purification methods [13].

Organoleptic properties have not been extensively characterized due to the compound's intended use as a chemical intermediate rather than a consumer product [13]. The molecular structure suggests limited volatility at room temperature, consistent with the relatively high molecular weight and intermolecular forces present in triphenylmethane derivatives [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₃ClF₂ | AiFChem, Sigma-Aldrich |

| Molecular Weight (g/mol) | 314.76 | AiFChem, Sigma-Aldrich |

| CAS Number | 379-54-4 | AiFChem, Sigma-Aldrich |

| Density (g/cm³) | 1.24 (estimate) | AKSci |

| Refractive Index | 1.58 | AKSci |

| Physical State | Solid or Semi-solid | Sigma-Aldrich |

| Purity (commercial) | ≥95% | Commercial suppliers |

| Storage Conditions | Cool, dry place | AKSci |

Thermal Characteristics and Phase Transitions

Thermal analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) indicates stability characteristic of triphenylmethane derivatives under normal conditions [15] [16]. The compound demonstrates thermal stability up to approximately 200°C before onset of decomposition, typical for aromatic chlorinated compounds with multiple phenyl substituents [16].

Phase transition data for the specific compound are limited in the literature, though related triphenylmethane derivatives exhibit melting points in the range of 90-180°C [15] [17]. The presence of fluorine substituents and the chlorine atom likely influences the melting point through effects on crystal packing and intermolecular forces [17]. Thermogravimetric analysis of similar compounds shows multi-step decomposition processes, typically beginning with loss of halogen substituents at elevated temperatures [16].

Heat capacity and thermal conductivity values have not been experimentally determined for this specific compound, though estimates can be derived from additive group contribution methods based on the molecular structure [15]. The thermal stability is enhanced by the aromatic character of the phenyl rings, which provide resonance stabilization against thermal degradation [16].

Sublimation behavior is expected to be minimal at room temperature due to the molecular weight and intermolecular forces, though elevated temperatures may induce direct solid-to-gas phase transitions [15]. Boiling point determination requires specialized high-temperature techniques due to the likely decomposition before reaching the normal boiling point [17].

| Property | Estimated Value | Reference/Method |

|---|---|---|

| Thermal stability | Stable under normal conditions | General aromatic stability |

| Decomposition temperature | >200°C (estimated) | Typical for triphenylmethane derivatives |

| Melting Point (°C) | Not specified | Literature search |

| Boiling Point (°C) | Not specified | Literature search |

| Heat capacity (Cp) | Not determined | Literature search |

| Enthalpy of fusion (ΔfusH°) | Not determined | Literature search |

| Enthalpy of vaporization (ΔvapH°) | Not determined | Literature search |

Density and Volumetric Properties

The density of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) at 1.24 g/cm³ reflects the combined influence of molecular weight and packing efficiency in the solid state [13]. This value is consistent with other halogenated triphenylmethane derivatives, where the presence of chlorine and fluorine atoms increases density relative to the parent hydrocarbon [15].

Molar volume calculations based on the molecular weight and density yield approximately 254 cm³/mol, indicating relatively loose packing due to the three-dimensional structure and steric hindrance between phenyl rings [15]. The volumetric properties are influenced by the propeller-like conformation that prevents efficient space filling in the crystalline state [12].

Thermal expansion behavior, while not specifically measured, is expected to follow patterns typical of organic crystals with moderate expansion coefficients [15]. The presence of multiple aromatic rings provides structural rigidity that limits thermal expansion compared to more flexible aliphatic compounds [15].

Compressibility characteristics have not been experimentally determined, though the aromatic structure suggests relatively low compressibility due to the rigid benzene rings and tetrahedral central carbon geometry [15]. The crystal packing efficiency is likely lower than that of planar aromatic compounds due to the three-dimensional molecular shape [12].

Solution Chemistry

Solubility Profile Across Solvent Systems

The solubility profile of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) demonstrates characteristic behavior of triphenylmethane derivatives with halogen substituents [18] [17]. The compound exhibits practically no solubility in water due to its predominantly hydrophobic character and lack of hydrogen bonding sites [18]. This insolubility in aqueous media is consistent with the aromatic nature and halogen substitution pattern of the molecule [5].

In polar protic solvents such as ethanol and methanol, the compound shows moderate solubility, facilitated by dipole-dipole interactions between the solvent molecules and the polar C-Cl and C-F bonds [17] [18]. The solubility in these solvents increases with temperature, following typical endothermic dissolution behavior [19].

Polar aprotic solvents including chloroform and dichloromethane provide excellent solvation for this compound [20] [17]. The similar polarity and halogenated nature of these solvents create favorable interactions with the chlorine and fluorine substituents, resulting in high solubility [20]. Aromatic solvents such as benzene and toluene also demonstrate high solubility due to aromatic-aromatic interactions and similar polarizability [17] [18].

The compound shows moderate solubility in acetone and diethyl ether, with the solubility depending on temperature and the specific balance of polar and nonpolar interactions [17]. In nonpolar solvents like hexane, solubility is limited due to the polar nature of the halogen substituents [17].

| Solvent System | Solubility | Polarity | Basis |

|---|---|---|---|

| Water | Practically insoluble | Polar protic | Observed for similar compounds |

| Ethanol | Moderately soluble | Polar protic | Typical for triphenylmethane derivatives |

| Methanol | Moderately soluble | Polar protic | Typical for triphenylmethane derivatives |

| Chloroform | Highly soluble | Polar aprotic | Expected for aromatic chlorinated compounds |

| Dichloromethane | Highly soluble | Polar aprotic | Expected for aromatic chlorinated compounds |

| Benzene | Highly soluble | Nonpolar aromatic | Aromatic-aromatic interactions |

| Toluene | Highly soluble | Nonpolar aromatic | Aromatic-aromatic interactions |

| Acetone | Moderately soluble | Polar aprotic | Moderate polarity match |

| Diethyl ether | Moderately soluble | Nonpolar | Limited hydrogen bonding |

| Hexane | Slightly soluble | Nonpolar | Hydrocarbon-like behavior |

Thermodynamics of Dissolution

The thermodynamics of dissolution for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reflect the complex interplay between molecular structure and solvent interactions [19]. Dissolution enthalpy values are expected to be positive for most solvent systems, indicating endothermic dissolution processes that require energy input to overcome crystal lattice forces [19].

The dissolution process involves breaking intermolecular forces in the solid state, including van der Waals interactions and weak halogen bonding, while forming new solute-solvent interactions [19]. The enthalpy of dissolution varies significantly with solvent polarity and hydrogen bonding capability, being most favorable in solvents that can effectively solvate both the aromatic rings and halogen substituents [19].

Entropy changes upon dissolution are generally positive due to the increased disorder when molecules transfer from the organized crystal lattice to the solution phase [19]. The magnitude of entropy change depends on the degree of solvent reorganization required to accommodate the bulky triphenylmethane structure [19].

Gibbs free energy of dissolution determines the spontaneity and extent of the dissolution process [19]. For highly soluble systems like chloroform and dichloromethane, the Gibbs free energy is strongly negative, while for poorly soluble systems like water, it remains positive [19]. Temperature dependence follows van't Hoff relationships, with solubility generally increasing with temperature in endothermic dissolution systems [19].

| Property | Estimated Value | Reference/Method |

|---|---|---|

| Enthalpy of formation (ΔfH°) | Not determined | Literature search |

| Gibbs free energy of formation (ΔfG°) | Not determined | Literature search |

| Standard entropy (S°) | Not determined | Literature search |

| Heat capacity (Cp) | Not determined | Literature search |

| Enthalpy of fusion (ΔfusH°) | Not determined | Literature search |

| Enthalpy of vaporization (ΔvapH°) | Not determined | Literature search |

| Thermal stability | Stable under normal conditions | General aromatic stability |

| Decomposition temperature | >200°C (estimated) | Typical for triphenylmethane derivatives |

pH-Dependent Behavior

The pH-dependent behavior of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is primarily governed by the stability of the central carbon-chlorine bond under different pH conditions [18] [21]. The compound lacks ionizable functional groups such as carboxylic acids or amines, resulting in minimal direct pH sensitivity [18].

Under strongly acidic conditions, the compound remains stable due to the lack of basic sites that could undergo protonation [18]. The aromatic rings and halogen substituents are not susceptible to acid-catalyzed reactions under normal aqueous conditions [18]. The fluorine atoms, being highly electronegative and strongly bonded to carbon, do not participate in acid-base equilibria [5].

In strongly basic environments, the compound may undergo slow hydrolysis of the carbon-chlorine bond, particularly at elevated temperatures [21]. This process would lead to formation of the corresponding carbocation intermediate, which could be stabilized by the adjacent aromatic rings through resonance [18]. However, such reactions typically require harsh conditions and are not significant under normal pH ranges [21].

The compound's behavior in buffered solutions reflects its neutral character, with solubility and stability remaining relatively constant across physiological pH ranges [18]. The absence of ionizable groups means that pH changes do not significantly affect the molecular charge distribution or intermolecular interactions [18].

Proton and Carbon-13 Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reveals characteristic aromatic resonances in the range of 7.0-7.8 parts per million [1] [2] [3]. The aromatic protons appear as complex multipets with coupling constants of 7-8 hertz, reflecting the typical ortho-coupling patterns observed in substituted benzene rings [1] [2]. The central proton attached to the chlorine-bearing carbon manifests as a singlet or complex multiplet in the range of 5.5-6.5 parts per million, demonstrating the deshielding effect of the electronegative chlorine atom and the aromatic substituents [1] [3].

The multiplicity patterns in the proton nuclear magnetic resonance spectrum are influenced by the fluorine substituents, which introduce additional coupling pathways. Fluorine-hydrogen coupling constants typically range from 5-25 hertz for three-bond interactions and can extend to four-bond coupling in aromatic systems [4] [5]. The para-fluorobenzene rings exhibit characteristic AA'BB' splitting patterns, where the protons ortho to fluorine are more deshielded than those meta to fluorine [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis and coupling patterns. Aromatic carbons appear in the range of 115-145 parts per million, with quaternary aromatic carbons exhibiting doublet splitting due to carbon-fluorine coupling [1] [2]. The central quaternary carbon bearing the chlorine atom typically resonates between 55-65 parts per million, appearing as a quartet due to coupling with the two equivalent fluorine atoms in the molecule [1] [3].

Carbon-fluorine coupling constants provide valuable structural information, with one-bond carbon-fluorine couplings typically ranging from 240-270 hertz for aromatic systems [4] [5]. Two-bond couplings appear as doublets with coupling constants of 20-25 hertz, while three-bond couplings manifest as smaller doublets of 5-10 hertz [5]. The ipso-carbons bearing fluorine substituents appear in the range of 160-165 parts per million, characteristic of fluorinated aromatic systems [4] [5].

Integration patterns in both proton and carbon-13 nuclear magnetic resonance spectra confirm the molecular symmetry and substitution pattern. The presence of two equivalent para-fluorobenzene rings results in doubled integration values for corresponding resonances, while the unsubstituted phenyl ring contributes distinct resonances [1] [2] [3].

Fluorine-19 Nuclear Magnetic Resonance Characteristics

Fluorine-19 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the fluorine atoms in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Para-fluorobenzene substituents typically resonate in the range of -110 to -115 parts per million relative to trichlorofluoromethane as the reference standard [4] [5] [6]. The chemical shift position reflects the aromatic environment and the electronic effects of the central triphenylmethane structure.

The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic splitting patterns due to fluorine-hydrogen and fluorine-carbon coupling interactions. Three-bond fluorine-hydrogen coupling constants typically range from 5-10 hertz for meta-coupling and 7-12 hertz for ortho-coupling in fluorobenzene systems [4] [5]. The coupling patterns appear as triplets or complex multiplets depending on the degree of overlap with neighboring resonances [6].

Temperature-dependent fluorine-19 nuclear magnetic resonance studies can reveal conformational dynamics of the triphenylmethane core. At ambient temperature, fast rotation around the central carbon-phenyl bonds results in averaged fluorine-19 chemical shifts [5]. Lowering the temperature may resolve individual conformers, providing insight into the preferred molecular conformations and rotational barriers [4].

The chemical shift sensitivity of fluorine-19 nuclear magnetic resonance makes it particularly valuable for detecting subtle electronic changes in the molecular environment. The presence of the chlorine atom and the aromatic substituents creates an asymmetric electronic environment that can be monitored through fluorine-19 chemical shift analysis [5] [6]. Solvent effects on fluorine-19 chemical shifts provide additional information about intermolecular interactions and molecular aggregation behavior [4].

Advanced Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional correlation spectroscopy experiments provide comprehensive connectivity information for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Homonuclear proton-proton correlation spectroscopy reveals through-bond connectivity patterns within the aromatic ring systems [7] [8]. Cross-peaks between ortho-coupled aromatic protons confirm the substitution patterns and enable complete assignment of the aromatic resonances [7].

Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen connectivity throughout the molecule. The aromatic carbons correlate with their directly attached protons, while quaternary carbons remain absent from the spectrum [7] [8]. This technique proves particularly valuable for distinguishing between different aromatic environments and confirming molecular symmetry [7].

Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen connectivity patterns extending across two and three bonds. These correlations provide crucial information for establishing the overall molecular framework and confirming the central triphenylmethane structure [7] [8]. Cross-peaks between the central carbon and aromatic protons establish the connectivity between the core and the peripheral aromatic rings [7].

Fluorine-edited selective total correlation spectroscopy represents a specialized technique particularly suited for fluorinated aromatic compounds. This methodology selectively excites fluorine-containing spin systems and correlates them with coupled proton networks [9]. The technique enables extraction of pure subspectra corresponding to each fluorinated aromatic ring, eliminating spectral overlap commonly encountered in complex aromatic systems [9].

Nuclear Overhauser effect spectroscopy provides through-space connectivity information crucial for establishing molecular conformation. Spatial correlations between aromatic protons on different rings indicate the preferred conformational arrangements of the triphenylmethane core [8]. The intensity of nuclear Overhauser effect cross-peaks correlates with internuclear distances, enabling semi-quantitative structural analysis [7].

Vibrational Spectroscopy

Infrared Absorption Patterns

Infrared spectroscopy of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reveals characteristic absorption patterns that confirm the presence of aromatic and halogenated functional groups. Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers with medium intensity, characteristic of the multiple benzene rings present in the structure [10] [11]. These absorptions provide confirmation of the aromatic nature of the compound and can be distinguished from aliphatic carbon-hydrogen stretching, which occurs at higher frequencies [10].

Carbon-carbon stretching vibrations of the aromatic rings manifest as strong absorptions in the 1450-1650 wavenumber region [10] [11]. These bands correspond to the skeletal vibrations of the benzene rings and are characteristic of aromatic compounds. The presence of multiple aromatic rings results in complex absorption patterns within this region, with individual bands corresponding to different ring modes [11].

Carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1350 wavenumber region, characteristic of aromatic carbon-fluorine bonds [10] [11]. The strength of these absorptions reflects the polar nature of the carbon-fluorine bond and its high dipole moment. The frequency of carbon-fluorine stretching is sensitive to the aromatic environment and can provide information about the electronic effects of adjacent substituents [10].

Carbon-chlorine stretching vibrations occur in the 600-800 wavenumber region as strong absorptions [10] [11]. The position of this absorption is influenced by the chemical environment of the chlorine atom, with the triphenylmethane structure providing a unique electronic environment. The carbon-chlorine stretching frequency can be correlated with bond strength and electronic effects [10].

Aromatic ring breathing modes appear as medium-intensity absorptions in the 990-1040 wavenumber region [10] [11]. These vibrations involve symmetric stretching of all carbon-carbon bonds within individual aromatic rings and are characteristic of substituted benzene derivatives. The number and intensity of these absorptions provide information about the substitution pattern and ring environment [11].

Out-of-plane carbon-hydrogen bending vibrations appear as strong absorptions in the 750-900 wavenumber region [10] [11]. These vibrations are particularly diagnostic for determining the substitution pattern of aromatic rings. Para-disubstituted benzene rings exhibit characteristic absorptions at 800-850 wavenumbers, while monosubstituted benzene rings show absorptions at 690-770 wavenumbers [10] [11].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through different selection rules. Aromatic carbon-carbon stretching vibrations appear as strong Raman bands due to the high polarizability of the aromatic pi-electron system [12] [13]. The symmetric breathing modes of the benzene rings are particularly enhanced in Raman spectroscopy, appearing as intense bands characteristic of the aromatic substitution pattern [12].

Carbon-halogen stretching vibrations exhibit different relative intensities in Raman spectroscopy compared to infrared spectroscopy. Carbon-fluorine stretching modes typically show moderate Raman intensity, while carbon-chlorine stretching appears as a strong Raman band due to the polarizability of the chlorine atom [12] [13]. The frequency and intensity of these bands provide information about the local chemical environment of the halogen atoms [12].

Ring deformation modes appear prominently in the Raman spectrum, providing detailed information about the molecular conformation and intermolecular interactions. These low-frequency vibrations are sensitive to crystal packing effects and can reveal information about solid-state structure and polymorphism [12] [13]. The triphenylmethane core exhibits characteristic deformation modes that are diagnostic for this structural motif [12].

Fluorescence interference can pose challenges in Raman spectroscopic analysis of aromatic compounds. The extended aromatic conjugation in 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) may result in fluorescence emission that obscures the Raman spectrum [13]. Surface-enhanced Raman spectroscopy or near-infrared excitation can be employed to minimize fluorescence interference and enhance spectral quality [12].

Temperature-dependent Raman spectroscopy can reveal conformational changes and phase transitions. The rotational barriers around the central carbon-phenyl bonds may be observable through temperature-dependent changes in vibrational frequencies and bandwidths [12] [13]. These studies provide insights into molecular dynamics and intermolecular interactions in different phases [12].

Mass Spectrometry and Fragmentation Pathways

Mass spectrometric analysis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reveals characteristic fragmentation patterns consistent with triphenylmethane derivatives containing halogen substituents. The molecular ion appears at mass-to-charge ratio 314 with the characteristic chlorine isotope pattern showing an additional peak at mass-to-charge ratio 316 with approximately one-third the intensity of the base molecular ion peak [14] [15] [16]. This isotope pattern confirms the presence of a single chlorine atom in the molecular structure [15].

The most prominent fragmentation pathway involves loss of the chlorine radical, resulting in a fragment ion at mass-to-charge ratio 279 [14] [15]. This fragmentation represents alpha-cleavage adjacent to the halogen-bearing carbon and typically appears as one of the more intense peaks in the mass spectrum. The stability of the resulting carbocation is enhanced by resonance stabilization from the three aromatic rings [14].

Hydrogen halide elimination represents another significant fragmentation pathway, with loss of hydrogen chloride producing a fragment ion at mass-to-charge ratio 278 [14] [15]. This elimination typically proceeds through a rearrangement mechanism and results in the formation of an alkene-type structure. The relative intensity of this fragmentation depends on the availability of beta-hydrogen atoms and the stability of the resulting ionic species [14].

Loss of hydrogen fluoride generates fragment ions at mass-to-charge ratio 294, corresponding to elimination from the para-fluorobenzene rings [14] [15]. This fragmentation pathway is less prominent than hydrogen chloride loss due to the stronger carbon-fluorine bond, but still contributes significantly to the overall fragmentation pattern. Multiple hydrogen fluoride losses can occur, leading to successive fragmentations [15].

Benzylic cleavage produces the characteristic tropylium ion at mass-to-charge ratio 91, which often appears as the base peak in the mass spectrum [14] [15]. This seven-membered aromatic cation is highly stable due to its aromatic character and represents a common fragmentation product of benzyl systems. The formation of tropylium ion is favored by the benzylic position adjacent to the central quaternary carbon [14].

Fluorobenzyl cation formation occurs through alternative benzylic cleavage pathways, producing fragment ions at mass-to-charge ratio 109 [14] [15]. These fragments correspond to para-fluorobenzyl cations and demonstrate the influence of fluorine substitution on fragmentation patterns. The relative abundance of these fragments compared to unfluorinated analogs provides insight into the electronic effects of fluorine substitution [15].

Phenyl cation formation at mass-to-charge ratio 77 represents loss of the entire substituted benzyl portion from the molecular ion [14] [15]. This fragmentation typically occurs with moderate intensity and confirms the presence of unsubstituted phenyl groups in the molecular structure. The phenyl cation can undergo further fragmentation to produce smaller aromatic fragments [14].

Electronic Spectroscopy

Electronic absorption spectroscopy of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) reveals characteristic ultraviolet absorption bands associated with aromatic pi-to-pi* electronic transitions. The primary absorption maximum occurs in the ultraviolet region between 250-280 nanometers, corresponding to the benzenoid aromatic transitions [17] [18]. The exact position and intensity of this absorption depend on the electronic effects of the halogen substituents and the extended conjugation through the triphenylmethane framework [17].

The presence of fluorine substituents influences the electronic transitions through both inductive and resonance effects. Fluorine acts as a strong electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance with the aromatic pi-system [17]. This dual effect results in characteristic shifts in the absorption maxima compared to unsubstituted analogs and provides diagnostic information about the substitution pattern [18].

Chlorine substitution at the central carbon introduces additional electronic perturbations that affect the absorption spectrum. The chlorine atom acts primarily as an electron-withdrawing group, leading to stabilization of the ground state and potential blue shifts in the absorption maxima [17]. The magnitude of these shifts depends on the degree of electronic communication between the chlorine atom and the aromatic chromophores [18].

Molar absorptivity values for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) are expected to be moderate to high, reflecting the presence of multiple aromatic chromophores [17]. The extended aromatic system contributes to increased oscillator strength for the electronic transitions, resulting in higher extinction coefficients compared to simple monoaromatic compounds [18].

Solvent effects on electronic absorption spectra provide information about intermolecular interactions and electronic properties. Polar solvents typically induce bathochromic shifts in aromatic absorption bands due to stabilization of excited states [17] [18]. The magnitude of solvent effects can be correlated with the polarity and polarizability of the compound and provides insights into electronic structure [17].

Temperature-dependent electronic spectroscopy can reveal conformational equilibria and dynamic behavior. Changes in absorption intensity and band shape with temperature reflect alterations in molecular conformation and intermolecular interactions [18]. These studies provide complementary information to nuclear magnetic resonance conformational analysis [17].

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography Methodologies

High-performance liquid chromatography represents the most versatile analytical technique for separation and quantification of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Octadecylsilane columns provide excellent retention and selectivity for this lipophilic aromatic compound [19] [20] [21]. Mobile phase compositions of acetonitrile and water in ratios of 70:30 to 80:20 achieve optimal retention times of 8-12 minutes with good peak symmetry and baseline resolution [19] [20].

Phenyl-hexyl stationary phases offer enhanced selectivity for aromatic compounds through pi-pi interactions between the analyte and the phenyl-modified silica surface [19] [20]. Methanol-water mobile phases in ratios of 80:20 provide excellent separation efficiency with retention times of 6-10 minutes. This column chemistry proves particularly valuable for separating structural isomers and closely related aromatic compounds [19].

Pentafluorophenyl columns demonstrate superior selectivity for halogenated aromatic compounds due to unique electronic interactions with fluorinated analytes [22]. The electron-deficient pentafluorophenyl stationary phase provides complementary selectivity to conventional octadecylsilane columns and enables separation of halogenated isomers that co-elute on other column types [22]. Gradient elution with acetonitrile-water systems achieves optimal resolution with retention times of 10-15 minutes [22].

Detection methods for high-performance liquid chromatography include ultraviolet-visible absorption at wavelengths of 254-280 nanometers, corresponding to the aromatic chromophores [19] [20]. The strong ultraviolet absorption of the aromatic rings provides sensitive detection with limits of quantification typically in the low microgram per milliliter range. Diode array detection enables spectral confirmation of peak identity and purity assessment [20].

Liquid chromatography-mass spectrometry coupling provides definitive identification and enhanced sensitivity for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) [20] [23]. Electrospray ionization in positive mode generates protonated molecular ions at mass-to-charge ratio 315, along with characteristic fragment ions. Atmospheric pressure chemical ionization represents an alternative ionization method that may provide enhanced sensitivity for certain applications [20].

Method validation parameters for high-performance liquid chromatography include linearity over concentration ranges of 1-100 micrograms per milliliter, with correlation coefficients exceeding 0.999 [19] [20]. Precision studies demonstrate relative standard deviations of less than 2% for replicate injections, while accuracy assessments show recovery values of 95-105% for spiked samples [20]. Detection limits typically range from 0.1-1.0 micrograms per milliliter depending on the detection method employed [19].

Gas Chromatography Applications

Gas chromatography provides excellent separation efficiency and sensitivity for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) analysis. Nonpolar stationary phases such as dimethylpolysiloxane columns achieve baseline separation with retention times of 12-18 minutes using temperature programming from 150-280 degrees Celsius [24] [25]. The thermal stability and volatility of the compound make it well-suited for gas chromatographic analysis [24].

Moderately polar stationary phases containing phenyl groups, such as those found in cyanopropylphenyl-dimethylpolysiloxane columns, provide enhanced selectivity for aromatic compounds [24] [25]. Temperature programming from 160-290 degrees Celsius with retention times of 14-20 minutes achieves excellent resolution of halogenated aromatic isomers. The polar components in the stationary phase interact favorably with the halogen substituents [25].

Electron capture detection represents the most sensitive detection method for halogenated compounds in gas chromatography [26] [25]. The presence of chlorine and fluorine atoms provides excellent electron capture response, enabling detection limits in the picogram range. This detection method proves particularly valuable for trace analysis and environmental applications [26].

Mass spectrometric detection coupled with gas chromatography offers both sensitivity and selectivity for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) [26] [25]. Selected ion monitoring mode targeting the molecular ion and major fragment ions provides enhanced sensitivity compared to full scan acquisition. The characteristic fragmentation pattern enables confident identification even in complex sample matrices [25].

Sample preparation for gas chromatography typically involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from complex matrices [26] [25]. The lipophilic nature of the compound facilitates extraction into organic solvents such as hexane or dichloromethane. Cleanup procedures may be necessary to remove interfering compounds that could affect chromatographic performance [26].

Method development considerations include optimization of injection techniques to minimize thermal degradation and ensure quantitative transfer to the analytical column [25]. Split injection ratios of 10:1 to 50:1 provide adequate sensitivity while maintaining peak shape and preventing column overload. Inlet temperatures of 250-280 degrees Celsius ensure complete volatilization without decomposition [26] [25].

Thin Layer Chromatography Systems

Thin layer chromatography provides a simple and cost-effective method for qualitative analysis and monitoring of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene). Normal phase silica gel plates with hexane-ethyl acetate mobile phases in ratios of 9:1 achieve retardation factors of 0.6-0.8, providing adequate separation from related compounds [21] [27]. The aromatic nature of the compound results in strong ultraviolet absorption, enabling visualization under 254-nanometer ultraviolet lamps [21].

Reverse phase thin layer chromatography using octadecylsilane-modified plates offers complementary selectivity for aromatic compounds [21] [27]. Methanol-water mobile phases in ratios of 85:15 provide retardation factors of 0.4-0.7 with good separation efficiency. This system proves particularly useful for separating compounds with different degrees of halogen substitution [27].

Detection methods for thin layer chromatography include ultraviolet visualization at 254 and 366 nanometers, taking advantage of the aromatic chromophores present in the molecule [21] [27]. Iodine vapor staining provides a universal detection method that reacts with the aromatic rings to produce brown spots. Phosphomolybdic acid spray reagent followed by heating provides enhanced sensitivity and specificity for aromatic compounds [21].

Quantitative analysis by thin layer chromatography can be achieved through densitometric measurement of spot intensities [27]. Scanning densitometry at ultraviolet wavelengths provides linear responses over limited concentration ranges, typically spanning one to two orders of magnitude. Calibration curves constructed using standard solutions enable semi-quantitative determination of compound concentrations [21].

Two-dimensional thin layer chromatography can be employed for complex mixture analysis where single-solvent systems provide inadequate resolution [27]. The first dimension using hexane-ethyl acetate followed by rotation and development with methanol-water provides orthogonal separation mechanisms. This approach enables separation of closely related structural isomers and impurities [21].